molecular formula C17H18N2O2 B13415418 4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid CAS No. 65816-21-9

4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid

Cat. No.: B13415418
CAS No.: 65816-21-9
M. Wt: 282.34 g/mol
InChI Key: ZDDRRCKWBZPVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(Methylphenylamino)methylene]amino]-benzoic acid is an organic compound with the molecular formula C15H14N2O2. This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a methylphenylamino group through a methylene bridge. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-[[(Methylphenylamino)methylene]amino]-benzoic acid typically involves the reaction of benzoic acid derivatives with methylphenylamine under specific conditions. One common method involves the condensation reaction between 4-aminobenzoic acid and N-methyl-N-phenylformamide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[[(Methylphenylamino)methylene]amino]-benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[[(Methylphenylamino)methylene]amino]-benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[(Methylphenylamino)methylene]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

4-[[(Methylphenylamino)methylene]amino]-benzoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

65816-21-9

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

methyl 4-[(N-ethylanilino)methylideneamino]benzoate

InChI

InChI=1S/C17H18N2O2/c1-3-19(16-7-5-4-6-8-16)13-18-15-11-9-14(10-12-15)17(20)21-2/h4-13H,3H2,1-2H3

InChI Key

ZDDRRCKWBZPVMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C=NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.